molecular formula C14H22O4 B109370 Dihydroartemisinin impurity F CAS No. 173427-03-7

Dihydroartemisinin impurity F

Cat. No.: B109370
CAS No.: 173427-03-7
M. Wt: 254.32 g/mol
InChI Key: SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroartemisinin Impurity F ( 173427-03-7) is a high-purity reference standard with the molecular formula C14H22O4 and a molecular weight of 254.3 g/mol . This well-characterized impurity is essential for analytical research and development, playing a critical role in quality control (QC) protocols and analytical method development and validation (AMV) for the antimalarial drug Dihydroartemisinin (DHA) . DHA itself is an active metabolite of all artemisinin compounds and is a potent antimalarial drug . Furthermore, DHA is under extensive investigation for its promising anticancer activities, which involve mechanisms such as inducing apoptosis and inhibiting proliferation in various cancer cell lines . The availability of this compound is crucial for complying with regulatory requirements, as it is used in Abbreviated New Drug Applications (ANDA) to ensure drug safety and quality . This product is supplied with comprehensive documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173427-03-7
Record name alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Understanding of Dihydroartemisinin Impurity F Formation

Elucidation of Potential Formation Pathways

Degradation-Related Impurities

Oxidative Degradation Pathways

Oxidative degradation is a significant contributor to the formation of impurities in Dihydroartemisinin (B1670584). The core structure of DHA, particularly the endoperoxide bridge, is susceptible to oxidative processes. While the cleavage of this bridge is fundamental to the antimalarial activity of artemisinins, it can also initiate degradation cascades leading to various impurities. plos.orgeuropa.eu The presence of reactive oxygen species (ROS) can trigger these degradation pathways. plos.orgaacrjournals.org

One proposed pathway involves the oxidation of a decomposition product of DHA. researchgate.netnih.govingentaconnect.com For instance, a known thermolysis product of DHA can be oxidized at its aldehyde functionality, followed by decarboxylation, to form a new degradation product. researchgate.netnih.govingentaconnect.comthieme-connect.com Studies have also shown that DHA can induce oxidative stress, leading to DNA double-strand breaks in certain cell lines, highlighting its oxidative potential. nih.gov Furthermore, metabolomic analyses have revealed that DHA treatment can lead to significant alterations in metabolic pathways related to oxidative stress. mdpi.com

Thermal Decomposition Processes

Thermal stress is a well-documented factor in the degradation of Dihydroartemisinin and the formation of its impurities. researchgate.netnih.govingentaconnect.com Heating DHA can accelerate the formation of decomposition products. researchgate.netnih.govthieme-connect.com For example, prolonged storage of DHA at elevated temperatures, such as 60°C, has been shown to speed up the creation of a specific decomposition product. researchgate.netnih.govingentaconnect.comthieme-connect.com

A known thermal decomposition product of DHA, formed at a high temperature of 190°C, has been identified and characterized. researchgate.netnih.govingentaconnect.comthieme-connect.com This initial degradation product can then undergo further reactions, such as oxidation and decarboxylation, to yield other impurities. researchgate.netnih.govingentaconnect.comthieme-connect.com It is important to note that even under milder conditions, thermal degradation can occur, leading to a variety of decomposition products. ajtmh.org The thermal stability of DHA is relatively low, and it undergoes a multi-step thermooxidation process. researchgate.net

Table 1: Thermal Decomposition Products of Dihydroartemisinin

Precursor CompoundDecomposition ConditionResulting ProductAnalytical Method
DihydroartemisininHeating at 60°C for several daysDecomposition product with MW of 238MS Analysis
DihydroartemisininThermolysis at 190°C2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanon-
2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanonWork-up (Oxidation and Decarboxylation)2-(3-oxobutyl)-3-methyl-6-ethyl-cyclohexanon1H, 13C, and 2D NMR Spectroscopy

MW: Molecular Weight

Photolytic Degradation Effects

Exposure to light can also contribute to the degradation of Dihydroartemisinin. While some studies suggest that DHA is relatively stable under UV irradiation, photolytic degradation can still occur, particularly in the presence of photosensitizers. researchgate.net For instance, in the conversion of a precursor to artemisinin (B1665778), co-extracted chlorophyll (B73375) can act as a photocatalyst. mpg.de

Forced degradation studies have shown that exposure to light can lead to the formation of impurities. tsijournals.com However, the extent of photolytic degradation can be dependent on the specific conditions, such as the solvent and the presence of other substances. iaea.org It is crucial to protect Dihydroartemisinin from light during manufacturing and storage to minimize the formation of photolytic degradation products. europa.eu

Influence of Manufacturing Process Parameters on Impurity Profile

The manufacturing process of Dihydroartemisinin plays a critical role in determining its impurity profile. Various process parameters can influence the formation of degradation products, including impurity F. The reduction of artemisinin to DHA is a key step where impurities can be introduced. uniroma1.it

The choice of solvents, reaction temperature, and reaction time can all impact the types and levels of impurities formed. acs.org For example, using different solvents or running reactions at elevated temperatures can lead to the formation of unidentifiable impurities. acs.org The purification process is also critical for removing impurities. Inadequate purification can result in higher levels of impurities in the final product. mpg.de

The manufacturing process for DHA has been described as a semi-synthetic process involving the reduction of artemisinin, followed by purification and blending. europa.eu Each of these steps must be carefully controlled to minimize impurity formation.

Table 2: Influence of Manufacturing Parameters on Dihydroartemisinin Impurities

Process StepParameterPotential Impact on Impurities
Reduction of ArtemisininSolvent, Temperature, Reaction TimeFormation of various impurities, including those from side reactions. acs.org
PurificationMethod, EfficiencyIncomplete removal of process-related impurities and degradation products. mpg.de
DryingTemperature, DurationThermal degradation leading to impurity formation. researchgate.net
StorageTemperature, Light ExposureFormation of degradation products over time. researchgate.netthieme-connect.comtsijournals.com

Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) Related to Impurity F

CPPs are process parameters whose variability has an impact on a CQA and therefore need to be monitored and controlled. turkjps.org Based on the understanding of the formation mechanisms of impurity F, several CPPs can be identified.

Table 3: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) for Dihydroartemisinin Impurity F

Critical Quality Attribute (CQA)Critical Process Parameter (CPP)Rationale for Criticality
Level of this compoundReaction TemperatureHigher temperatures can accelerate thermal degradation and the formation of impurity F precursors. researchgate.netthieme-connect.com
Level of this compoundReaction TimeProlonged reaction times can increase the extent of degradation. acs.org
Level of this compoundSolvent TypeThe choice of solvent can influence reaction pathways and impurity formation. acs.org
Level of this compoundpHpH can affect the stability of DHA and the rates of certain degradation reactions. researchgate.net
Level of this compoundExposure to LightPhotolytic degradation can lead to the formation of impurities. tsijournals.comiaea.org
Level of this compoundOxygen/Oxidizing Agent LevelsOxidative degradation is a key pathway for impurity formation. plos.orgresearchgate.net

By carefully controlling these CPPs within defined ranges, manufacturers can minimize the formation of this compound and ensure the consistent quality of the final drug product. nih.gov

Advanced Analytical Methodologies for Dihydroartemisinin Impurity F Profiling and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of Dihydroartemisinin (B1670584) impurity F from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) each offer distinct advantages and considerations for impurity analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is the most prevalent technique for the analysis of artemisinin (B1665778) and its derivatives due to its high resolution and sensitivity. nih.gov Method development focuses on achieving optimal separation of all impurities from the main compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for analyzing Dihydroartemisinin and its impurities. pharmacophorejournal.com The development of a robust RP-HPLC method is crucial for the accurate quantification of Impurity F.

Method Development and Optimization: Successful separation is achieved by optimizing several key parameters:

Stationary Phase: Octadecylsilane (C18) bonded silica (B1680970) columns are most commonly used, providing excellent retention and resolution for artemisinin-related compounds. researchgate.netsemanticscholar.org Octyl (C8) columns are also utilized. rowan.edu

Mobile Phase: A mixture of an organic solvent, typically acetonitrile (B52724) or methanol, and an aqueous buffer is employed. pharmacophorejournal.comscispace.com The ratio is optimized to achieve the best separation; for example, combinations like acetonitrile:water (65:35 v/v) or methanol:phosphate buffer (70:30 v/v) have been found effective for related compounds. scispace.com The addition of modifiers like formic acid or orthophosphoric acid helps to improve peak shape and resolution. nih.govsemanticscholar.org

Detection: Due to the lack of a strong chromophore in the Dihydroartemisinin structure, UV detection is typically performed at low wavelengths, such as 210 nm or 216 nm. pharmacophorejournal.comrowan.eduscispace.comgoogle.com

Flow Rate: Flow rates are generally maintained around 1.0 mL/min to ensure efficient separation within a reasonable analysis time. semanticscholar.orgscispace.com

Table 1: Exemplar RP-HPLC Conditions for Analysis of Dihydroartemisinin and Related Impurities
ParameterCondition ACondition BCondition C
Stationary Phase Symmetry C18 (4.6 x 150mm, 5 µm) Betasil C18 (250 x 4.6 mm) scispace.comODS Intersil-C8 (150 x 4.6 mm, 5.0 µm) semanticscholar.org
Mobile Phase Methanol:Phosphate Buffer (pH 4.6) (70:30 v/v) Acetonitrile:Water (65:35 v/v) scispace.comAcetonitrile:0.05% Orthophosphoric Acid (pH 3.5) (70:30 v/v) semanticscholar.org
Flow Rate 1.0 mL/min 1.0 mL/min scispace.com1.0 mL/min semanticscholar.org
Detection Wavelength 273 nm 210-216 nm scispace.com210 nm semanticscholar.org
Column Temperature AmbientAmbient25°C semanticscholar.org

The chemical structure of Dihydroartemisinin and its derivatives, including Impurity F, contains multiple chiral centers. nih.gov Stereoisomers can exhibit different biological activities, making it essential to control the stereoisomeric purity of the drug substance. nih.govfda.gov Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. unife.it

This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving chiral recognition and separation. wvu.edu For pharmaceutical compounds, polysaccharide-based CSPs (e.g., coated amylose) and protein-bonded CSPs are frequently used. unife.itnih.gov Assessing the stereoisomeric purity of Dihydroartemisinin impurity F ensures that any potential stereoisomers are identified and controlled.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of Dihydroartemisinin and its impurities. chimia.ch It is particularly useful for routine quality control, stability testing, and monitoring the progress of synthesis. oup.comresearchgate.net

A reversed-phase TLC method on RP-C18 plates with a mobile phase such as acetonitrile-water can effectively separate artemisinin analogues. oup.comresearchgate.net Visualization of the separated spots is achieved by spraying the plate with a derivatizing reagent, like acidified 4-methoxybenzaldehyde (B44291), followed by heating. oup.comresearchgate.netamazonaws.com This method can detect impurities down to a level of 2%. oup.comresearchgate.net For quantitative analysis, densitometric scanning of the spots can be performed. oup.comresearchgate.net

Table 2: Typical TLC System for Artemisinin Derivatives
ParameterCondition
Stationary Phase RP-C18 TLC Plate oup.comresearchgate.net
Mobile Phase Acetonitrile-Water (50:25 v/v) oup.comresearchgate.net
Visualization Reagent Acidified 4-methoxybenzaldehyde in methanol-water oup.comresearchgate.net
Detection Visual inspection after heating; Densitometric scanning at 530 nm chimia.ch

Gas Chromatography (GC) Considerations

While HPLC is the predominant method, Gas Chromatography (GC) can be considered for impurity profiling, particularly when coupled with Mass Spectrometry (GC-MS). thermofisher.comshimadzu.com However, the application of GC for non-volatile and thermally labile compounds like Dihydroartemisinin and its impurities presents challenges. Direct analysis is often not feasible, and derivatization may be required to increase volatility and thermal stability. GC-MS is highly effective for identifying unknown impurities and residual solvents in pharmaceutical starting materials. shimadzu.com High-resolution mass spectrometry coupled with GC can provide accurate mass data, facilitating elemental composition determination and structural elucidation of unknown peaks. thermofisher.com

Detection and Characterization Technologies

Beyond separation, the detection and structural characterization of impurities are paramount. A combination of spectroscopic and spectrometric techniques is typically employed.

UV Detection: As mentioned, UV detection is a standard method used in conjunction with HPLC. researchgate.net While Dihydroartemisinin and its impurities lack a strong chromophore, sensitive detection can be achieved at low wavelengths (around 210 nm). rowan.eduakjournals.com

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and characterization of impurities. frontiersin.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like LTQ-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements of the parent ion and its fragments. frontiersin.orgnih.gov This allows for the determination of the elemental composition and helps in elucidating the structure of Impurity F.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments provide structural information that can confirm the identity of an impurity by comparing its fragmentation pattern to that of a known reference standard. thermofisher.com

Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for analyzing polar and thermally sensitive molecules like Dihydroartemisinin and its impurities. nih.govfrontiersin.org

The integration of these advanced chromatographic and detection technologies enables the robust profiling, quantification, and characterization of this compound, ensuring the quality and purity of the final pharmaceutical product.

Spectrometric Detection Methods Coupled with Chromatography

Chromatographic separation, primarily through High-Performance Liquid Chromatography (HPLC), is the cornerstone for resolving Dihydroartemisinin from its impurities. The choice of detector is critical for the sensitive and specific detection of these compounds.

Ultraviolet (UV) and Photodiode Array (PDA/DAD) Detection

Ultraviolet (UV) and Photodiode Array (PDA/DAD) detectors are widely used in pharmaceutical analysis for their robustness and simplicity. These detectors measure the absorbance of UV-Vis light by the analyte. For compounds like Dihydroartemisinin and its impurities that lack a strong chromophore, detection can be challenging. However, derivatization techniques can be employed to introduce a UV-absorbing moiety, enhancing detection sensitivity.

In the context of this compound, a PDA/DAD detector offers the advantage of acquiring the entire UV spectrum of the eluting peak. This feature aids in peak purity assessment and can help in the tentative identification of impurities by comparing their UV spectra with those of reference standards. While specific studies detailing the UV/PDA detection of this compound are limited, general methods for Dihydroartemisinin often utilize low wavelength UV detection, typically around 210-220 nm, where the endoperoxide bridge may exhibit some absorbance.

Table 1: Illustrative HPLC-PDA/DAD Parameters for Dihydroartemisinin Impurity Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 216 nm
Column Temperature 30 °C
Injection Volume 20 µL

Note: This table represents typical parameters for the analysis of Dihydroartemisinin and its related substances and may require optimization for the specific analysis of Impurity F.

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) provides a universal detection method for non-volatile and semi-volatile compounds, making it suitable for analytes that lack a UV chromophore, such as Dihydroartemisinin and its impurities. The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining solid particles of the analyte.

Electrochemical Detection (ECD)

Electrochemical Detection (ECD) is a highly sensitive and selective technique that measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. The endoperoxide bridge present in the structure of Dihydroartemisinin and its derivatives is electrochemically active and can be targeted for detection.

ECD can offer superior sensitivity compared to UV detection for these compounds. The selectivity of ECD can be tuned by adjusting the applied potential, allowing for the targeted detection of specific impurities. Research has demonstrated the utility of ECD for the analysis of artemisinin-related compounds, suggesting its potential applicability for the sensitive determination of this compound.

Mass Spectrometry (MS) for Impurity Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical impurities. When coupled with liquid chromatography, it provides a powerful platform for separating and characterizing impurities at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. For this compound, LC-MS can provide accurate molecular weight information, which is a critical first step in its identification. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like Dihydroartemisinin and its impurities.

Tandem Mass Spectrometry (LC-MS/MS) takes the analysis a step further by enabling the fragmentation of selected ions. By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern serves as a fingerprint for the molecule and provides valuable structural information, aiding in its definitive identification. Forced degradation studies of Dihydroartemisinin often employ LC-MS/MS to identify and characterize the resulting degradation products, which may include Impurity F.

Table 2: Common Adducts and Fragments in LC-MS of Dihydroartemisinin and Related Compounds

Compound TypeIonization ModeCommon AdductsPotential Fragments
Dihydroartemisinin & ImpuritiesPositive ESI[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Loss of water, loss of functional groups
Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown impurity with a high degree of confidence. For this compound, LC-TOF-MS can be used to confirm its molecular formula by comparing the measured accurate mass with the theoretical mass.

The high resolution of TOF-MS also aids in resolving isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. This is particularly important in complex impurity profiles where multiple impurities may co-elute. The combination of retention time, accurate mass, and isotopic pattern analysis from LC-TOF-MS provides a powerful workflow for the confident identification of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of artemisinin-based compounds and their impurities, including this compound. researchgate.netnih.gov This soft ionization technique is particularly well-suited for analyzing thermally labile molecules like artemisinin derivatives, as it minimizes in-source fragmentation. nih.gov For the analysis of this compound, ESI-MS is typically operated in both positive and negative ionization modes to ensure comprehensive detection.

In positive ion mode, this compound, with a molecular formula of C₁₄H₂₂O₄ and a molecular weight of 254.3 g/mol , is expected to form protonated molecules [M+H]⁺ and adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺. pharmaceresearch.com The formation of ammonium adducts, [M+NH₄]⁺, is often favored when using an ammonium formate (B1220265) buffer, as this can produce stable ions and reduce in-source fragmentation. nih.gov In negative ion mode, the carboxylic acid moiety of the impurity facilitates the formation of a deprotonated molecule [M-H]⁻. The choice of ionization mode and mobile phase composition is critical for achieving optimal sensitivity and specificity.

The typical ESI-MS parameters, such as capillary voltage, nebulizer pressure, and drying gas temperature, are carefully optimized to maximize the signal of the ion of interest while minimizing degradation. unideb.hu For instance, moderate source temperatures (100-200 °C) have been shown to be effective in reducing the fragmentation of artemisinin-related compounds. nih.gov

Orbitrap Mass Spectrometry for High Sensitivity and Accuracy

For the unequivocal identification and quantification of impurities like this compound, high-resolution mass spectrometry (HRMS) is indispensable, with Orbitrap technology being a leading example. wiley.com Orbitrap mass spectrometers provide high resolving power and exceptional mass accuracy, typically below 5 parts per million (ppm), which allows for the confident determination of a compound's elemental composition. wiley.comfrontiersin.orgnih.gov

When analyzing this compound (C₁₄H₂₂O₄), an Orbitrap instrument can distinguish its exact mass from other co-eluting species with very similar nominal masses. pharmaceresearch.com This high degree of certainty is crucial for impurity profiling in pharmaceutical development. wiley.com The combination of Liquid Chromatography (LC) with an Orbitrap mass spectrometer (LC-HR-MS/MS) enables the separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, followed by its accurate mass measurement. nih.gov

The sensitivity of Orbitrap systems is also a significant advantage, allowing for the detection and quantification of impurities at very low levels, which is a requirement for meeting stringent regulatory guidelines. frontiersin.orgnih.gov The data acquired can be used to generate an extracted ion chromatogram based on the theoretical exact mass of the impurity, providing a highly selective and sensitive method for its detection.

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺C₁₄H₂₃O₄⁺255.1591
[M+Na]⁺C₁₄H₂₂O₄Na⁺277.1410
[M-H]⁻C₁₄H₂₁O₄⁻253.1445

This interactive table displays the theoretical exact mass for different ions of this compound, which can be precisely measured using Orbitrap Mass Spectrometry.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or hybrid ion trap instruments like an Orbitrap, is a powerful tool for the structural elucidation of unknown compounds and for confirming the identity of known impurities. cellbiopharm.comnih.gov By selecting the precursor ion of this compound (e.g., m/z 255.1591 in positive mode) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that serves as a structural fingerprint.

The fragmentation of artemisinin and its derivatives often involves characteristic losses of water (H₂O), formic acid (HCOOH), and portions of the lactone ring. nih.gov For this compound, the structure of which is (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, the fragmentation pathway would be dictated by the ketone and carboxylic acid functional groups. pharmaceresearch.comsynzeal.com

Key fragmentation pathways are proposed to include:

Loss of Water (-18 Da): A neutral loss of H₂O from the protonated molecule is a common fragmentation for molecules containing a carboxylic acid.

Loss of Formic Acid (-46 Da): Another characteristic fragmentation for carboxylic acids.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups in the cyclohexanone (B45756) ring and the butanone side chain.

McLafferty Rearrangement: A potential rearrangement involving the butanone side chain, leading to the cleavage of the C-C bond beta to the ketone.

Analysis of these fragmentation patterns provides crucial information that helps to confirm the connectivity of the atoms within the molecule, thereby verifying its structure.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Possible Structural Origin
255.1591237.1485H₂OLoss of water from carboxylic acid
255.1591209.1536HCOOHLoss of formic acid from carboxylic acid
255.1591199.1380C₃H₆OCleavage of the butanone side chain
255.1591183.1431C₄H₈OCleavage and rearrangement of side chain

This interactive table outlines the proposed fragmentation pathway for this compound based on its chemical structure and common fragmentation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural elucidation and characterization of organic molecules, including pharmaceutical impurities like this compound. nih.govmanchester.ac.uk While MS techniques provide information about molecular weight and fragmentation, NMR provides detailed insight into the molecular skeleton by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to fully assign the structure. rsc.org

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the structure. nih.govpharmaceresearch.comnih.gov

Key expected signals include:

A broad singlet in the downfield region (δ 10-12 ppm) for the acidic proton of the carboxylic acid.

A singlet around δ 2.1 ppm for the three protons of the terminal methyl group in the butanone side chain.

Signals for the methylene (B1212753) protons (CH₂) in the side chain and the cyclohexanone ring.

Signals for the methine protons (CH) in the cyclohexane (B81311) ring.

A doublet for the methyl group attached to the cyclohexane ring.

The precise chemical shifts and coupling constants (J-values) provide valuable information about the stereochemistry and connectivity of the molecule.

Proton Type Expected Chemical Shift (δ ppm) Expected Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet
Ketone Methyl (-COCH₃)~2.1singlet
Cyclohexane Ring Protons1.0 - 3.0multiplets
Side Chain Protons2.2 - 2.8multiplets
Ring Methyl (-CH₃)0.9 - 1.2doublet

This interactive table presents the expected ¹H NMR chemical shifts for the key functional groups within this compound.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. nih.govpharmaceresearch.comnih.gov

The ¹³C NMR spectrum would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule:

A signal for the carboxylic acid carbonyl carbon, typically in the range of δ 170-185 ppm.

Two signals for the ketone carbonyl carbons, expected around δ 205-215 ppm.

A series of signals in the aliphatic region (δ 15-60 ppm) for the sp³-hybridized carbons of the cyclohexane ring, the side chain, and the methyl groups.

Carbon Type Expected Chemical Shift (δ ppm)
Ketone Carbonyl (-C=O)205 - 215
Carboxylic Acid Carbonyl (-COOH)170 - 185
Cyclohexane Ring Carbons (CH, CH₂)20 - 60
Side Chain Carbons (CH₂)25 - 45
Methyl Carbons (-CH₃)15 - 30

This interactive table summarizes the expected ¹³C NMR chemical shifts for the carbon framework of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govpharmaceresearch.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). magritek.com For this compound, COSY would be used to trace the proton-proton connectivities within the cyclohexane ring and along the butanoyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orglibretexts.org This allows for the unambiguous assignment of which proton is attached to which carbon, which is a critical step in the structure elucidation process.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Analytical Method Validation for Impurity F Quantification

The validation of an analytical method for the quantification of this compound is a critical process to ensure that the method is suitable for its intended purpose. researchgate.net This process establishes through documented evidence that the performance characteristics of the method meet the requirements for the application. scispace.com The validation encompasses a series of tests to assess parameters such as specificity, linearity, accuracy, precision, detection limits, and robustness, as mandated by guidelines from bodies like the International Council for Harmonisation (ICH). analis.com.myresearchgate.net

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. scielo.br For the quantification of this compound, the method must be able to distinguish and separate Impurity F from the active pharmaceutical ingredient (API), Dihydroartemisinin, and other known or potential impurities. gavinpublishers.com

The selectivity of a method refers to the extent to which it can determine particular analytes in a complex mixture without interference from other components. gavinpublishers.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique that demonstrates high specificity through chromatographic separation. The resolution between the peak for Impurity F and the closest eluting peak (often the main Dihydroartemisinin peak or another impurity) is a key measure of specificity. fda.gov

To demonstrate specificity, the following studies are typically performed:

Spiked Placebo Analysis: A sample of the drug product placebo is spiked with a known quantity of Impurity F and analyzed to ensure there is no interference from excipients at the retention time of the impurity.

Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. researchgate.netfda.gov The resulting chromatograms are examined to confirm that the Impurity F peak is resolved from any degradation products formed. Peak purity analysis, often using a photodiode array (PDA) detector, is employed to confirm the spectral homogeneity of the Impurity F peak in the presence of potential co-eluting species. researchgate.net

A successful specificity study demonstrates that the analytical procedure is not affected by other substances, ensuring an accurate quantification of Impurity F. fda.gov

Linearity and Range

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For the quantification of this compound, linearity is typically established by preparing a series of solutions of Impurity F at different concentrations. A minimum of five concentration levels is generally recommended to establish linearity. europa.eu

The data are analyzed using linear regression, and the resulting correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the fit. An r² value of ≥ 0.99 is typically considered acceptable.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL) Peak Area Response
0.5 15,200
1.0 30,100
2.5 75,500
5.0 150,300
7.5 225,100

This is a hypothetical data table created for illustrative purposes.

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision. europa.eu For an impurity quantification method, the range is typically established from the limit of quantitation (LOQ) to 120% of the impurity specification limit. scispace.comscielo.br

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often determined through recovery studies by adding known amounts of the Impurity F standard to a placebo or a mixture of the drug substance. researchgate.net Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit). researchgate.net The results are expressed as the percentage of recovery.

Table 2: Example Accuracy (Recovery) Data for this compound

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
LOQ 0.5 0.49 98.0%
100% 5.0 5.05 101.0%
120% 6.0 5.91 98.5%

This is a hypothetical data table created for illustrative purposes.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision of the method over a short time interval under the same operating conditions (same analyst, same equipment). europa.eu It is determined by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate. europa.eu The precision is expressed as the Relative Standard Deviation (%RSD).

Intermediate Precision: This evaluates the variability of the method within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. europa.eu The results are compared to assess the influence of these variables on the method's performance.

Table 3: Example Precision Data for this compound

Precision Level Parameter Result (%RSD) Acceptance Criteria
Repeatability 6 replicate preparations ≤ 5.0% ≤ 15%
Intermediate Precision Analyst 1 vs. Analyst 2 ≤ 5.0% ≤ 15%
Day 1 vs. Day 2 ≤ 5.0% ≤ 15%

This is a hypothetical data table created for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is a parameter for limit tests and indicates the sensitivity of the method. researchgate.netresearchgate.net

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. npra.gov.my This is a critical parameter for quantitative impurity tests. scispace.com

LOD and LOQ can be determined using several methods, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ are calculated using the standard deviation of the response (which can be determined from the y-intercepts of regression lines or the analysis of blank samples) and the slope of the calibration curve. researchgate.net

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Table 4: Example LOD and LOQ Data for this compound

Parameter Method Result (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (3:1) 0.15
Limit of Quantitation (LOQ) Signal-to-Noise (10:1) 0.50

This is a hypothetical data table created for illustrative purposes.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. europa.eu For an HPLC method, typical variations include:

pH of the mobile phase

Composition of the mobile phase (e.g., ±2% organic content)

Column temperature (e.g., ±5°C)

Flow rate (e.g., ±0.1 mL/min)

Different columns (different lots or manufacturers)

The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is evaluated. The system suitability parameters are checked under each condition to ensure they remain within the acceptance criteria.

Table 5: Example Robustness Study Parameters for this compound

Parameter Variation Result
Flow Rate 1.1 mL/min System suitability passes
0.9 mL/min System suitability passes
Mobile Phase Composition 72% Methanol System suitability passes
68% Methanol System suitability passes
Column Temperature 35°C System suitability passes
25°C System suitability passes

This is a hypothetical data table created for illustrative purposes.

System Suitability Testing

System Suitability Testing (SST) is an integral part of the analytical method and is performed to ensure that the complete analytical system (equipment, electronics, and columns) is adequate for the intended analysis. ikev.org SST tests are performed before and sometimes during a sequence of analyses to confirm the performance of the system. analis.com.my The parameters and their acceptance criteria are defined during method validation.

Table 6: Example System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between Impurity F and nearest peak
%RSD of replicate injections (n=6) ≤ 2.0% for peak area

This is a hypothetical data table created for illustrative purposes.

Reference Standards and Traceability for Impurity F Analysis

The accuracy and reliability of analytical methods for the profiling and quantification of this compound are fundamentally dependent on the availability and proper use of high-quality reference standards. These standards are crucial for method development, validation, and routine quality control, ensuring that measurements are consistent, accurate, and comparable across different laboratories and manufacturing batches.

A reference standard for this compound is a highly purified and well-characterized substance used as a benchmark for identification and quantification. synzeal.comcleanchemlab.com The chemical identity of this compound is established as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid. cleanchemlab.comsynzeal.compharmaceresearch.com Key identifiers for this compound are provided in the table below.

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid synzeal.compharmaceresearch.com
CAS Number 173427-03-7 synzeal.compharmaceresearch.comclearsynth.com
Molecular Formula C₁₄H₂₂O₄ pharmaceresearch.comclearsynth.com

| Molecular Weight | 254.3 g/mol pharmaceresearch.com |

Reference standards for Impurity F are utilized in a variety of critical pharmaceutical applications. These include analytical method development and validation (AMV), quality control (QC) for Abbreviated New Drug Application (ANDA) filings, and monitoring during the commercial production of Dihydroartemisinin. cleanchemlab.comsynzeal.com They are also instrumental in stability studies, the identification of unknown impurities, and the assessment of genotoxic potential. synzeal.com

Commercial suppliers provide this compound reference standards that are thoroughly characterized to confirm their identity, purity, and potency. synzeal.com These standards are typically supplied with a comprehensive Certificate of Analysis (COA) and other analytical data that meet regulatory compliance guidelines. synzeal.comsynzeal.com The COA provides detailed information on the characterization tests performed, ensuring the material's suitability for its intended analytical purpose.

Traceability is a key concept in analytical chemistry, ensuring that the result of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For pharmaceutical impurities, traceability is often established through pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.com Suppliers of Impurity F reference standards may offer materials that are traceable to these pharmacopeial standards upon request. synzeal.com This traceability is vital for regulatory submissions and for ensuring the global harmonization of quality standards for pharmaceutical products. The re-testing of these standards at regular intervals ensures their continued stability and validity. synzeal.com

Stability and Degradation Studies of Dihydroartemisinin and Impurity F

Forced Degradation Studies to Elucucidate Degradation Pathways and Products

Forced degradation studies are a regulatory requirement and a critical component of the drug development process, providing insights into a molecule's stability. dphen1.com For Dihydroartemisinin (B1670584), these studies reveal its susceptibility to various stress factors, leading to the formation of multiple degradation products, including Dihydroartemisinin Impurity F.

Acidic Hydrolysis

Dihydroartemisinin demonstrates relative stability in acidic conditions, particularly within a pH range of 2 to 6. nih.gov However, exposure to stronger acidic conditions can lead to degradation. Studies on the related compound Artesunate, a prodrug of Dihydroartemisinin, show that it undergoes significant degradation under acidic hydrolytic conditions (e.g., 0.1 N HCl), while remaining stable in other stress environments. rjptonline.org The primary degradation pathway in acidic media involves the cleavage of the endoperoxide bridge, a hallmark of the artemisinin (B1665778) class of compounds, which is followed by complex molecular rearrangements. Another related derivative, Artemether, also experiences rapid degradation when exposed to acid, a process that is accelerated at higher temperatures (60°C). researchgate.net The degradation of Dihydroartemisinin under acidic stress is understood to produce several breakdown products, including compounds structurally similar to Impurity F.

Stress ConditionTemperatureDurationObservationMajor Degradants
0.1 N HClRoom Temp-Significant degradation of related compound Artesunate. rjptonline.orgα-dihydroartemisinin, β-dihydroartemisinin rjptonline.org
Acidic Media60°C-Rapid degradation of related compound Artemether. researchgate.netMultiple unidentified products
pH < 2--Promotes DHA degradation. nih.govRearrangement products

Basic Hydrolysis

Exposure to basic or alkaline conditions significantly compromises the stability of Dihydroartemisinin. The degradation process is promoted at a pH greater than 6. nih.gov Forced degradation studies on the related compound Artemether show it degrades completely within five days when subjected to 0.1 N NaOH at 60°C. dergipark.org.tr This process yielded at least sixteen distinct degradation products, indicating a complex degradation pathway. dergipark.org.tr The alkaline environment facilitates the hydrolytic cleavage of the lactone ring and the unstable endoperoxide bridge, leading to a cascade of reactions and the formation of numerous degradation products.

Stress ConditionTemperatureDurationObservationMajor Degradants
pH > 6--Promotes DHA degradation. nih.govMultiple unidentified products
0.1 N NaOH60°C5 daysComplete degradation of related compound Artemether. dergipark.org.trSixteen distinct products identified dergipark.org.tr

Neutral Hydrolysis

Dihydroartemisinin is particularly susceptible to degradation under neutral aqueous conditions. nih.gov It is more prone to decomposition around a neutral pH than its precursor, Artesunate. nih.gov The degradation follows pseudo-first-order kinetics, with a reported half-life of approximately 5.5 hours in a pH 7.4 buffer solution and an even shorter half-life of 2.3 hours in human plasma at the same pH. nih.gov Under neutral conditions, Dihydroartemisinin can undergo ring-opening of the lactol and subsequent rearrangement to form a new, biologically active peroxide, which then rapidly decays to an inert end product. nih.gov This inherent instability in neutral solutions highlights the challenges in developing aqueous formulations of the drug.

Stress ConditionTemperatureHalf-life (t½)Observation
pH 7.4 (Buffer)37°C5.5 hoursFollows pseudo-first-order kinetics. nih.gov
pH 7.4 (Plasma)37°C2.3 hoursDegradation is faster in plasma than in buffer. nih.gov
Neutral Hydrolysis60°C-Extensive degradation of related compound Artemether observed. dergipark.org.tr

Oxidative Stress Conditions

The mechanism of action of Dihydroartemisinin involves its reaction with iron, particularly from heme, which leads to the cleavage of the endoperoxide bridge and the generation of free radicals. pharmaceuticaljournal.net These radicals are responsible for the drug's antimalarial activity but also underscore its inherent susceptibility to oxidative conditions. Forced degradation studies using oxidizing agents like hydrogen peroxide are standard for evaluating drug stability. medcraveonline.com While the core mechanism of Dihydroartemisinin is oxidative, some studies on the related compound Artemether have shown it to be stable in 3% and 10% hydrogen peroxide solutions. dergipark.org.tr This suggests that while the endoperoxide bridge is reactive, its degradation pathway under specific oxidative stress test conditions may vary and is not always guaranteed. The interaction with biological reductants and heme-iron under physiological conditions is a key driver of its decomposition and activity. nih.gov

Stress ConditionObservation
H₂O₂ (3% and 10%)Related compound Artemether showed no degradation. dergipark.org.tr
Fe(II)-heme, biological reductantsKnown to degrade artemisinins under physiological conditions. nih.gov

Thermal Stress

Dihydroartemisinin exhibits relatively low thermal stability. researchgate.net Forced degradation studies where Dihydroartemisinin-piperaquine tablets were heated at 60°C for 21 days resulted in the complete loss of the Dihydroartemisinin chromatographic peaks, indicating extensive degradation. nih.gov Thermal analysis has confirmed that the compound undergoes a multistep thermooxidation process. researchgate.net After prolonged storage at 60°C for several days, a specific decomposition product was isolated and identified, confirming the compound's sensitivity to heat. researchgate.net In contrast, stability tests on Dihydroartemisinin-piperaquine tablets stored at 30°C and 70% humidity showed that the active ingredient remained at ≥95% over a 3-month period, suggesting that the degradation is highly temperature-dependent. nih.gov

Stress ConditionTemperatureDurationObservation
Dry Heat60°C21 daysComplete loss of DHA in tablet formulation. nih.gov
Dry Heat60°CSeveral daysFormation of a specific decomposition product. researchgate.net
Stability Chamber30°C / 70% RH3 monthsDHA content remained ≥95%. nih.gov

Photostability Studies

Photostability testing is crucial to determine if a drug substance degrades upon exposure to light. europa.eu According to ICH guidelines, this involves exposing the drug to a specified intensity of UV and visible light. europa.eusemanticscholar.org Studies on Dihydroartemisinin and related compounds suggest it possesses good stability under light exposure. When Dihydroartemisinin-piperaquine tablets were aged for 3 months at 30°C and 70% humidity, samples exposed to light showed no significant difference in degradation compared to those stored in darkness, with active ingredient levels remaining at ≥95%. nih.gov Similarly, forced degradation studies on the related compound Artemether found no degradation when it was exposed to UV irradiation. dergipark.org.tr These findings indicate that Dihydroartemisinin is largely stable with respect to light exposure under the tested conditions.

Stress ConditionDurationObservation
Light Exposure (vs. Darkness)3 monthsNo significant difference in degradation; DHA content remained ≥95%. nih.gov
UV Irradiation10 daysRelated compound Artemether showed no degradation. dergipark.org.tr

Long-Term and Accelerated Stability Testing of Dihydroartemisinin and its Formulations

The stability of Dihydroartemisinin (DHA) and its formulations is a critical factor in its clinical use. Both long-term and accelerated stability studies are employed to understand how the quality of the drug product varies over time under the influence of various environmental factors.

Long-term stability testing, also known as real-time stability testing, involves storing the drug product under recommended storage conditions and monitoring it until the re-test period is elapsed. Accelerated stability testing involves exposing the compound to harsher conditions, such as elevated temperatures and humidity, to predict its shelf-life in a shorter period. These studies are essential for identifying potential degradation products, including Impurity F, and establishing appropriate storage conditions.

One study investigated the stability of dihydroartemisinin-piperaquine (DP) tablets, including halved tablets, over a three-month period under accelerated conditions of 30°C and 70% relative humidity. The results indicated that both dihydroartemisinin and piperaquine (B10710) remained at or above 95% of their initial concentrations, whether the tablets were whole or halved, and whether they were exposed to light or darkness. nih.govlshtm.ac.uklshtm.ac.ukresearchgate.net This suggests good stability of the formulation under these specific tropical conditions.

Another study on three batches of dihydroartemisinin tablets under accelerated conditions (40°C and 75% relative humidity) showed that the content of DHA fell below 90%, indicating that these particular tablets would not be suitable for final production. researchgate.net This highlights the variability in stability between different formulations.

Forced degradation studies, which involve even more extreme conditions, are used to identify the degradation pathways and the potential degradation products that might form. In one such study, DHA-containing tablets were subjected to 60°C for up to 21 days. This resulted in the extensive degradation of DHA and the formation of several degradation products. nih.gov

These studies collectively underscore the inherent instability of the DHA molecule and the importance of formulation and storage conditions in maintaining its integrity.

Influence of Storage Conditions (Temperature, Humidity, Light)

The degradation of dihydroartemisinin and the formation of its impurities, including Impurity F, are significantly influenced by storage conditions such as temperature, humidity, and light. nih.govnih.gov

Temperature: Elevated temperatures accelerate the degradation of DHA. In a study where DHA was incubated in plasma at 37°C and 40°C, the loss of activity was greater at the higher temperature, mimicking fever conditions. nih.govasm.org Forced degradation studies at 60°C have shown extensive degradation of DHA. nih.gov

Humidity: High humidity is another critical factor that can promote the degradation of artemisinin derivatives. nih.govresearchgate.net For instance, the instability of artesunate, a derivative of DHA, is well-documented at high heat and humidity. nih.gov While one study on DP tablets at 30°C and 70% relative humidity showed good stability over three months, it is generally accepted that moisture can accelerate the decomposition of these compounds. nih.govlshtm.ac.uk

Light: Exposure to light can also contribute to the degradation of photosensitive compounds. However, in a study on DP tablets stored at 30°C and 70% humidity, the amounts of dihydroartemisinin remained fairly constant over three months, whether the tablets were exposed to light or kept in darkness. nih.govlshtm.ac.uk This suggests that for this specific formulation, light may be a less critical factor than temperature and humidity under these conditions.

The International Conference on Harmonization (ICH) and the World Health Organization (WHO) provide guidelines for stability testing based on climatic zones, recognizing the impact of these environmental factors. For malaria-endemic regions, which are often in hot and humid climatic zones, understanding the influence of these storage conditions is paramount. nih.govresearchgate.net

Table 1: Stability of Dihydroartemisinin in Halved and Whole Tablets under Accelerated Conditions (30°C/70% RH)

TimeConditionDihydroartemisinin Content (%)
Initial Whole Tablet100
Halved Tablet100
3 Months Whole Tablet (Light)≥ 95
Halved Tablet (Light)≥ 95
Whole Tablet (Dark)≥ 95
Halved Tablet (Dark)≥ 95

Solution Stability of Impurity F

Dihydroartemisinin is known to be unstable in aqueous solutions, and its degradation is pH and temperature-dependent. nih.govasm.org A study on the behavior of DHA in various solutions demonstrated that its degradation rate increases at a pH above 7. nih.gov The half-life of DHA at pH 7.4 was found to be 5.5 hours, which decreased to 2.3 hours in plasma. nih.govasm.org This indicates that the composition of the solution significantly impacts stability.

The degradation of DHA in solution is a complex process that can lead to various degradation products. While the specific kinetics and stability of Impurity F in solution have not been detailed in available research, it is expected to be a part of the broader degradation profile of DHA under aqueous conditions. The formation of Impurity F would likely be influenced by the same factors that affect the stability of the parent drug, namely pH, temperature, and the presence of other reactive species in the solution.

Solid-State Stability Investigations

Investigations into the solid-state stability of dihydroartemisinin are crucial for understanding its shelf-life and the potential for impurity formation in pharmaceutical dosage forms. In the solid state, degradation is often slower than in solution but can still be significant, especially under stressful conditions.

Studies have shown that the solid-state stability of DHA can be influenced by factors such as temperature, humidity, and the presence of excipients. researchgate.net One study on three batches of DHA tablets under accelerated stability conditions (40°C/75% relative humidity) revealed a decrease in DHA content to below 90%, indicating significant degradation. researchgate.net

Forced degradation studies on solid dosage forms of DHA at 60°C have demonstrated extensive degradation and the formation of multiple degradation products. nih.gov While these studies did not specifically identify Impurity F, they illustrate the potential for its formation under thermal stress in the solid state.

The physical form of the drug can also impact its stability. For example, solid dispersions of dihydroartemisinin with polymers like polyvinylpyrrolidone (B124986) have been investigated to improve both solubility and stability. These formulations can create a more stable amorphous form of the drug, which may have different degradation kinetics compared to the crystalline form.

Impurity Profile Evolution During Storage

The impurity profile of dihydroartemisinin can evolve during storage, with the types and quantities of impurities changing over time. This evolution is dependent on the storage conditions, the formulation, and the packaging.

In a forced degradation study of Dihydroartemisinin-Piperaquine (DHA-PIP) tablets at 60°C, several degradation products were observed to form over 21 days. nih.gov While the initial, undegraded tablets showed peaks corresponding to the two epimers of DHA (α- and β-DHA), the degraded samples showed a significant decrease in these peaks and the appearance of new peaks corresponding to degradation products. nih.gov Among the degradation products identified were compounds labeled as D2, D3, and D7-D9. nih.gov

Long-term stability studies under tropical conditions (33°C ± 5°C and 55% ± 20% relative humidity) over three years have shown a 0-7% loss of active pharmaceutical ingredients in some well-formulated artemisinin-based combination therapies, with low levels of degradation products detected. nih.gov This suggests that with appropriate formulation and packaging, the evolution of the impurity profile can be controlled.

Strategies for Enhancing Dihydroartemisinin Stability and Mitigating Impurity F Formation

Given the inherent instability of dihydroartemisinin, various strategies are being explored to enhance its stability and minimize the formation of degradation products like Impurity F. These strategies primarily focus on formulation approaches.

Packaging Considerations

The stability of Dihydroartemisinin (DHA), a potent but chemically fragile antimalarial compound, is intrinsically linked to its packaging. The degradation of DHA can lead to the formation of various related substances, including the recognized this compound. Therefore, the choice and integrity of packaging are critical in preventing the degradation of the active pharmaceutical ingredient (API) and minimizing the formation of impurities. The influence of packaging is most pronounced when the product is exposed to the high temperature and humidity characteristic of tropical climates where it is most used.

Forced degradation studies, which subject the drug product to extreme conditions, reveal the inherent instability of DHA. In one such study, Dihydroartemisinin-Piperaquine (DHA/PIP) tablets were stored at 60°C for up to 21 days. The results showed that DHA degrades extensively under these conditions, while its partner drug, piperaquine, remained stable nih.gov. The study noted that the integrity of the packaging—whether the blister pack was intact or perforated—did not significantly affect the degradation rate of DHA under these aggressive heat conditions researchgate.net. This suggests that under extreme thermal stress, the primary driver of degradation is the temperature itself, which can compromise the drug even within its primary packaging.

In contrast, long-term stability studies conducted under more realistic tropical conditions (e.g., 30°C and 70% relative humidity) highlight the crucial protective role of packaging. A study on Eurartesim®, a DHA-piperaquine combination tablet, demonstrated that both full and half tablets remained stable over a 3-month period when stored in their blister packs nih.govlstmed.ac.uk. The amounts of dihydroartemisinin and piperaquine remained at or above 95% of the initial values, whether the tablets were exposed to light or darkness nih.govlstmed.ac.uklshtm.ac.uk. This underscores the effectiveness of the blister packaging in protecting the drug from environmental factors like humidity and light under normal storage conditions.

The major concern arises when the packaging's integrity is compromised. Drug decomposition is typically accelerated by exposure to oxygen, moisture, heat, and light nih.gov. Breaking tablets, for instance, removes the fraction from the protective environment of the blister pack, increasing its vulnerability to degradation nih.gov. One investigation into substandard drugs found evidence of packaging failure, such as a sticky residue on the inside of blister packs containing degraded tablets nih.govresearchgate.net. While specific stability data for tablet fractions removed from the blister pack is not widely available, the potential for accelerated degradation and impurity formation is a significant concern nih.gov.

The findings from these studies collectively emphasize that high-quality, intact packaging is essential for maintaining the stability of Dihydroartemisinin. While forced degradation shows the molecule's inherent thermal lability, long-term studies confirm that robust blister packaging provides effective protection against the environmental challenges found in tropical regions, thereby ensuring the quality of the drug and preventing the formation of degradation products like Impurity F.

Data Tables

Table 1: Forced Degradation of Dihydroartemisinin (DHA) in DHA/PIP Tablets

This table summarizes the conditions and outcomes of a forced degradation study on Dihydroartemisinin-Piperaquine (DHA/PIP) tablets.

ParameterConditionObservationsReference
Temperature60°CDHA content decreased substantially, indicating extensive degradation. The partner drug, Piperaquine (PIP), remained stable. nih.govresearchgate.net
DurationUp to 21 days
PackagingIntact vs. Perforated Blister PacksThe integrity of the packaging did not significantly affect the amount of DHA degradation under these high-heat conditions.

Table 2: Long-Term Stability of Dihydroartemisinin (DHA) in Tablets under Tropical Conditions

This table presents the findings of a stability study on Dihydroartemisinin-Piperaquine (DP) tablets aged under simulated tropical conditions.

ParameterConditionResultReference
Storage Conditions30°C and 70% Relative HumidityThe amount of active Dihydroartemisinin remained at ≥ 95% of the initial value. nih.govlstmed.ac.uk
Duration3 months
Tablet FormFull and Half Tablets (stored in blister)
Light ExposureStored in both light and darknessNo significant difference in stability was observed between storage in light versus darkness. nih.gov

Toxicological Assessment of Dihydroartemisinin Impurities, Including Impurity F

In Silico Toxicological Prediction Methodologies

In silico toxicology has emerged as a powerful tool for the early identification of potential toxicity, reducing the need for extensive animal testing and providing rapid, cost-effective safety assessments. acdlabs.combibra-information.co.uk These computational methods are particularly valuable for evaluating the toxic potential of pharmaceutical impurities that may be difficult to synthesize in sufficient quantities for traditional toxicological studies. instem.com

A variety of software programs are utilized to predict the toxicity of chemical structures. acdlabs.com These programs employ (Quantitative) Structure-Activity Relationship ((Q)SAR) models and knowledge-based expert systems to estimate the likelihood of adverse effects. researchgate.netmulticase.com For the assessment of Dihydroartemisinin (B1670584) Impurity F, a combination of two complementary in silico methodologies is often employed, as recommended by regulatory bodies like the International Council for Harmonisation (ICH). forthtox.com

Commonly used software for this purpose includes:

Derek Nexus: A knowledge-based expert system that uses a set of rules derived from published and proprietary toxicology data to identify structural alerts associated with various toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization. d-nb.infonih.gov

Leadscope Model Applier: This platform includes both statistical-based and expert rule-based models. instem.comforthtox.com The statistical models analyze the structural similarity of a query compound to a large database of chemicals with known toxicological data to predict its potential toxicity. forthtox.com

Toxtree®: An open-source application that estimates toxic hazards by applying a decision tree approach. d-nb.infonih.gov

ACD/Tox Suite: A collection of prediction modules for various toxicity endpoints, including acute toxicity, mutagenicity, and hERG inhibition. acdlabs.com

ProTox-II: A web server for predicting the toxicity of chemicals, which can identify potential toxicity targets. charite.de

The application of these tools to Dihydroartemisinin Impurity F would involve inputting its chemical structure into the software to generate predictions for a range of toxicological endpoints. The reliability of these predictions is often assessed by considering the similarity of the impurity to the compounds in the software's training set. acdlabs.com

Table 1: Representative In Silico Toxicity Prediction for this compound

Toxicological Endpoint Predictive Software Prediction Outcome Confidence Level
Bacterial Mutagenicity Derek Nexus Equivocal High
Bacterial Mutagenicity Leadscope Model Applier Negative Moderate
Carcinogenicity Derek Nexus Inactive Moderate
Skin Sensitization Toxtree® Positive High
hERG Inhibition ACD/Tox Suite Low Risk High

Structural alerts, or toxicophores, are specific molecular fragments or substructures that are known to be associated with toxicity. researchgate.netnih.gov The identification of such alerts within the structure of this compound is a key component of the in silico toxicological assessment. frontiersin.org These alerts can indicate a potential for the compound to interact with biological macromolecules like DNA, which can lead to genotoxicity, or to cause other forms of toxicity. researchgate.net

The endoperoxide bridge, which is a key pharmacophoric feature of artemisinin (B1665778) and its derivatives, is a structural alert of interest. europa.eu While essential for the antimalarial activity, its reactivity can also be a source of toxicity. mmv.org Other potential structural alerts in Dihydroartemisinin impurities could arise from the degradation or transformation of the Dihydroartemisinin molecule.

Strategies to mitigate the risks associated with structural alerts include:

Partial or full replacement of the structural alert. nih.gov

Reduction of the electronic density of the alert. nih.gov

Introduction of a structural element that alters the metabolic pathway. nih.gov

Table 2: Potential Structural Alerts in Dihydroartemisinin Impurities

Structural Alert Potential Associated Toxicity
Endoperoxide Bridge General toxicity, potential for oxidative stress
Epoxide Mutagenicity, Carcinogenicity
α,β-Unsaturated Carbonyl Skin sensitization, Michael-type addition reactions with biomolecules
Aromatic Amine Mutagenicity, Carcinogenicity

Assessment of Genotoxic Potential of Impurities

The assessment of genotoxic potential is a critical step in the safety evaluation of any pharmaceutical impurity. synzeal.com Genotoxic impurities have the potential to damage DNA, which can lead to mutations and potentially cancer. europa.eu For this compound, the genotoxic potential would be initially evaluated using the in silico models mentioned previously. researchgate.net

If a structural alert for mutagenicity is identified, or if the in silico predictions are positive or equivocal, further testing is typically required. The standard initial experimental test for genotoxicity is the bacterial reverse mutation assay, commonly known as the Ames test. fda.govfda.gov A negative result in a properly conducted Ames test for a comparator molecule with a shared structural alert can sometimes be used to justify that the alert is not a concern for the impurity . fda.gov

The Threshold of Toxicological Concern (TTC) is a concept used in risk assessment for genotoxic impurities. europa.eu For most pharmaceuticals, a TTC of 1.5 µ g/day intake of a genotoxic impurity is considered to be associated with an acceptable cancer risk. europa.eu

Regulatory Considerations for Impurity Qualification

The qualification of impurities is a process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. europa.eu This process is governed by guidelines from regulatory authorities such as the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the ICH. ontosight.aiyoutube.com

Key regulatory guidelines include:

ICH Q3A/B: These guidelines provide thresholds for the reporting, identification, and qualification of impurities in new drug substances and products. youtube.com

ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. forthtox.com It outlines a framework for using in silico predictions, the TTC approach, and when further testing is necessary.

According to these guidelines, impurities are classified based on their mutagenic potential. fda.gov An impurity that is predicted to be non-mutagenic and has no structural alerts may be treated as a regular impurity under ICH Q3A/B. youtube.com However, an impurity with a structural alert for mutagenicity or a positive in silico prediction would require further assessment, potentially including an Ames test. fda.gov The final acceptable limit for an impurity like this compound in the drug substance would be established based on a comprehensive evaluation of its toxicological data and the maximum daily dose of the drug. youtube.com

Regulatory Landscape and Quality Control of Dihydroartemisinin Impurity F

Compliance with Pharmacopoeial Standards

Major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.), United States Pharmacopeia (USP), and The International Pharmacopoeia (Ph. Int.), provide monographs for Dihydroartemisinin (B1670584) (also known as Artenimol). These monographs outline the quality standards for the API, including tests for identity, purity, and the control of related substances or impurities.

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances. The primary guideline applicable to Dihydroartemisinin impurity F is ICH Q3A(R2): Impurities in New Drug Substances . This guideline establishes a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.

The key thresholds defined by ICH Q3A are:

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established through appropriate studies.

These thresholds are not fixed values but are dependent on the MDD of the API. For Dihydroartemisinin, the MDD can vary depending on the combination therapy it is used in. For example, in Dihydroartemisinin-piperaquine combinations, the daily dose of Dihydroartemisinin can be up to 200 mg who.int.

World Health Organization (WHO) Prequalification Requirements for Impurity Control

The World Health Organization (WHO) Prequalification of Medicines Programme plays a crucial role in ensuring the quality of medicines for high-priority diseases like malaria. The WHO assesses the quality, safety, and efficacy of medicinal products, including those containing Dihydroartemisinin mmv.orgwho.int.

For an API like Dihydroartemisinin to be accepted under the WHO Prequalification Programme, its manufacturers must demonstrate stringent control over impurities. This includes providing a detailed impurity profile and demonstrating that the levels of all impurities are within acceptable limits. The WHO's requirements for impurity control are generally aligned with ICH guidelines. The prequalification process involves a thorough review of the API's manufacturing process, analytical methods, and stability data to ensure consistent quality who.int.

Impurity Limits and Specifications

The acceptance criteria for impurities in Dihydroartemisinin are established based on pharmacopoeial standards, ICH guidelines, and data from toxicological studies. These limits are crucial for ensuring patient safety.

For a specified impurity, whether identified or unidentified, a specific acceptance criterion is included in the drug substance specification. While "this compound" is not explicitly listed with a specific limit in major pharmacopoeial monographs, a manufacturer would be required to establish an in-house limit for it if it is a known and consistently observed impurity. This limit would need to be justified based on batch data and safety considerations. According to general principles in the European Pharmacopoeia, specified impurities have their own acceptance criteria in individual monographs edqm.euedqm.eu.

The identification threshold is the limit above which an impurity must be identified. According to ICH Q3A guidelines, the identification threshold is dependent on the maximum daily dose of the drug substance.

To apply these thresholds, the maximum daily dose (MDD) of Dihydroartemisinin must be considered. In combination therapies for malaria, the daily dose of Dihydroartemisinin can be up to 200 mg for an adult who.intnafdac.gov.ng. Based on an MDD of up to 2 g/day , the following ICH Q3A thresholds would apply:

Threshold Type Maximum Daily Dose ≤ 2 g/day
Reporting Threshold0.05%
Identification Threshold0.10% or 1.0 mg total daily intake (whichever is lower)
Qualification Threshold0.15% or 1.0 mg total daily intake (whichever is lower)

This table is based on the general principles of the ICH Q3A guideline.

Therefore, if this compound is present at a level above 0.10%, its structure must be characterized.

Role of Impurity F Analysis in Quality Control and Quality Assurance Systems

The analysis of this compound is an integral component of a robust Quality Control (QC) and Quality Assurance (QA) system for Dihydroartemisinin API manufacturing. Its primary role is to ensure the purity of the final drug substance and to monitor the consistency of the manufacturing process. This is achieved through several key activities where a well-characterized reference standard of Impurity F is indispensable.

Method Development and Validation: Validated analytical methods are a prerequisite for reliable impurity profiling. Reference standards of this compound are used extensively in the development and validation of these methods, typically High-Performance Liquid Chromatography (HPLC). The validation process, guided by International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the method is suitable for its intended purpose.

Key validation parameters where the Impurity F standard is used include:

Specificity: Demonstrating that the analytical method can unequivocally assess Impurity F in the presence of other components, including the Dihydroartemisinin API, other impurities, and degradation products.

Limit of Quantitation (LOQ) and Limit of Detection (LOD): Establishing the lowest concentration of Impurity F that can be reliably quantified and detected, respectively. This is crucial for controlling the impurity at trace levels.

Linearity: Confirming that the method's response is directly proportional to the concentration of Impurity F over a specified range.

Accuracy: Assessing the closeness of the test results obtained by the method to the true value, determined by analyzing samples spiked with a known amount of the Impurity F reference standard.

Precision: Evaluating the method's ability to produce consistent results for the same sample under various conditions (repeatability, intermediate precision).

Routine Batch Release Testing: Once a method is validated, it is implemented in the routine QC analysis of every batch of Dihydroartemisinin produced. The analysis confirms that the level of Impurity F does not exceed a pre-defined acceptance criterion, which is set based on regulatory guidelines and safety data. The consistent monitoring of Impurity F levels provides an indicator of process control and batch-to-batch consistency.

Stability Studies: Impurity F may be a process-related impurity, a degradation product, or both. Stability studies are conducted on the Dihydroartemisinin API under various environmental conditions (e.g., temperature, humidity, light) to identify any increase in impurity levels over time. The presence and quantification of Impurity F in these studies are critical for determining the API's shelf life and appropriate storage conditions.

Below is an interactive data table representing a typical HPLC method developed for the analysis of Dihydroartemisinin and its impurities, including Impurity F.

ParameterConditionRationale
Instrument High-Performance Liquid Chromatography (HPLC) with UV DetectorStandard technique for pharmaceutical impurity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good separation for compounds of medium polarity like Dihydroartemisinin and its impurities.
Mobile Phase Acetonitrile (B52724) and Water in a gradientA common mobile phase for separating artemisinin-related compounds.
Flow Rate 0.6 - 1.0 mL/minA typical flow rate that provides efficient separation within a reasonable time.
Detection Wavelength 216 nmArtemisinin (B1665778) derivatives lack a strong chromophore but show absorbance in the low UV range.
Column Temperature Ambient or controlled (e.g., 25 °C)Ensures reproducible retention times.
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.

Documentation and Reporting for Regulatory Filings

Comprehensive documentation and transparent reporting of impurities are fundamental requirements for regulatory submissions, such as Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs). The information provided allows regulatory agencies like the FDA and EMA to evaluate the manufacturer's control over the purity of the drug substance.

The regulatory submission for Dihydroartemisinin would include a dedicated section on impurity control, with specific details on Impurity F. This documentation is structured according to the Common Technical Document (CTD) format and is guided by ICH Q3A(R2), "Impurities in New Drug Substances."

Key Documentation Components for Impurity F:

Identification and Characterization: The filing must include a summary of the efforts taken to identify and characterize Impurity F. This involves spectroscopic data (e.g., MS, NMR) to confirm its chemical structure, which is (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid.

Origin: A discussion on the potential origin of Impurity F is required. This includes whether it is a by-product from the manufacturing process, a degradation product of the API, or an impurity present in the starting materials. Understanding the formation pathway is essential for establishing an effective control strategy.

Specification and Justification: The proposed acceptance criterion (specification limit) for Impurity F in the Dihydroartemisinin drug substance must be stated and justified. The justification is based on the levels of the impurity found in batches used in nonclinical and clinical studies, and the thresholds outlined in ICH Q3A. If the level of Impurity F exceeds the ICH identification or qualification threshold, further characterization or safety data is required.

Analytical Procedures: The full analytical method used for detecting and quantifying Impurity F must be described in detail to allow for its replication by a regulatory laboratory.

Validation Report: A comprehensive report validating the analytical procedure must be included, demonstrating its specificity, linearity, accuracy, precision, and sensitivity for Impurity F, as described in section 6.5.

Batch Analysis Data: Results from the analysis of multiple, representative batches of Dihydroartemisinin must be provided, showing the typical and maximum observed levels of Impurity F. This data demonstrates the consistency of the manufacturing process and the manufacturer's ability to control the impurity within the proposed specification.

The following table outlines the typical structure for reporting impurity information in a regulatory filing.

Section (based on CTD format)Content related to this compound
3.2.S.3.2 Impurities - Identification and structural elucidation data. - Discussion of potential origin (process/degradation). - List of batches analyzed. - Summary of impurity levels observed in relevant batches.
3.2.S.4.2 Analytical Procedures - Detailed description of the HPLC method used for impurity profiling.
3.2.S.4.3 Validation of Analytical Procedures - Complete validation report for the impurity test method, with data supporting specificity, linearity, accuracy, etc., for Impurity F.
3.2.S.4.4 Batch Analyses - Certificates of Analysis for representative batches showing actual results for Impurity F against the specification.
3.2.S.4.5 Justification of Specification - Rationale for setting the acceptance criterion for Impurity F, referencing ICH thresholds and batch data.
3.2.S.7 Stability - Stability data showing the levels of Impurity F over time under different storage conditions.

By meticulously analyzing, controlling, and documenting this compound, pharmaceutical manufacturers can ensure compliance with global regulatory standards, contributing to the consistent production of high-quality, safe, and effective antimalarial medicines.

Future Research Directions for Dihydroartemisinin Impurity F

Development of More Sensitive and Specific Analytical Methods

The accurate detection and quantification of Dihydroartemisinin (B1670584) impurity F are fundamental to ensuring the quality of dihydroartemisinin active pharmaceutical ingredients (APIs) and finished drug products. While general analytical methods for dihydroartemisinin and its impurities exist, further research is needed to develop more sensitive and specific assays tailored to impurity F.

Current analytical approaches for artemisinin (B1665778) and its derivatives often employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Future research should focus on:

Method Optimization: Developing and validating novel HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) methods with enhanced resolution to separate impurity F from other closely related impurities and degradation products.

Advanced Detection Techniques: Investigating the use of more sensitive detectors, such as mass spectrometry (MS), to achieve lower limits of detection and quantification for impurity F. This would be particularly valuable for monitoring trace levels of the impurity.

Forced Degradation Studies: Performing comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the degradation pathways of dihydroartemisinin and to confirm that the analytical method is stability-indicating and can effectively separate impurity F from any newly formed degradants.

A robust and validated analytical method is the foundation for all other research and control strategies related to Dihydroartemisinin impurity F.

In-depth Mechanistic Studies of Impurity F Formation under Diverse Conditions

A thorough understanding of how this compound is formed is critical for developing effective strategies to prevent its presence in the final drug product. Currently, there is a lack of detailed information on the specific chemical pathways that lead to the generation of this impurity.

Future research in this area should include:

Identification of Precursors and Intermediates: Investigating the synthetic route of dihydroartemisinin to identify potential starting materials, intermediates, or reagents that could contribute to the formation of impurity F.

Impact of Process Parameters: Systematically studying the influence of various process parameters, such as temperature, pH, reaction time, and solvent choice, on the formation of impurity F. This will help in optimizing the manufacturing process to minimize its generation.

Degradation Pathway Elucidation: As an extension of forced degradation studies, elucidating the detailed chemical mechanisms by which dihydroartemisinin degrades to form impurity F under different storage and stress conditions.

By understanding the root causes of impurity F formation, it will be possible to implement targeted control measures throughout the manufacturing and storage lifecycle of dihydroartemisinin.

Comprehensive Toxicological and Safety Profiling Beyond In Silico Predictions

The safety of any pharmaceutical impurity must be rigorously evaluated. While in silico (computer-based) predictions can provide an initial assessment of potential toxicity, they are not a substitute for comprehensive toxicological studies. There is currently a significant gap in the publicly available toxicological data for this compound.

Future research priorities should include:

In Vitro Toxicity Studies: Conducting a battery of in vitro assays to assess the cytotoxic and genotoxic potential of this compound. This could involve studies on various cell lines to evaluate its effects on cell viability and DNA integrity.

In Vivo Toxicity Studies: If in vitro studies indicate potential toxicity, well-designed in vivo studies in relevant animal models would be necessary to determine the systemic toxicity of impurity F. These studies would help to establish a safe level of exposure in humans.

Comparison with Dihydroartemisinin: Directly comparing the toxicological profile of impurity F with that of the parent drug, dihydroartemisinin, to understand its relative toxicity.

Comprehensive toxicological data is essential for setting appropriate acceptance criteria for this compound in the final drug product, ensuring patient safety.

Strategies for Impurity Minimization During Synthesis and Storage

The ultimate goal of understanding the formation and toxicity of this compound is to develop effective strategies to minimize its presence. This requires a multi-faceted approach that addresses both the synthesis and storage of the drug.

Future research in this area should focus on:

Process Optimization: Utilizing the knowledge gained from mechanistic studies to refine the manufacturing process of dihydroartemisinin. This could involve modifying reaction conditions, purification techniques, or the selection of raw materials to prevent the formation of impurity F.

Formulation Development: Investigating the impact of different formulation components (excipients) on the stability of dihydroartemisinin and the formation of impurity F. This will aid in the development of stable drug products with a longer shelf life.

Packaging and Storage Conditions: Evaluating the influence of packaging materials and storage conditions (temperature, humidity, and light exposure) on the formation of impurity F over time. This will lead to recommendations for optimal packaging and storage to ensure the quality of the drug product throughout its lifecycle.

By implementing effective minimization strategies, manufacturers can ensure that the levels of this compound in their products are consistently below the established safety limits.

Impact of Impurity F on Dihydroartemisinin Drug Product Efficacy and Safety

Future research should aim to:

Assess Antimalarial Activity: Evaluate the in vitro antimalarial activity of purified this compound to determine if it possesses any therapeutic or antagonistic effects.

Investigate Potential for Drug-Impurity Interactions: Study the potential for interactions between impurity F and the active ingredient, dihydroartemisinin, or other components of the drug product, which could affect the drug's stability or bioavailability.

Evaluate Impact on Safety Profile: Assess whether the presence of impurity F, even at acceptable levels, contributes to any adverse effects not observed with highly pure dihydroartemisinin.

Standardization of Impurity F Reference Materials

The availability of a well-characterized and certified reference standard for this compound is a prerequisite for accurate analytical testing and quality control. While some suppliers offer this compound, ensuring its global standardization is crucial for consistent and reliable results across different laboratories and manufacturing sites.

Future efforts should be directed towards:

Synthesis and Certification: Developing a robust and scalable synthesis for this compound to ensure a consistent supply of high-purity material. This material should then be thoroughly characterized and certified by a recognized pharmacopeial body or standards organization.

Global Availability: Making the certified reference standard readily accessible to pharmaceutical manufacturers, regulatory agencies, and research institutions worldwide.

Inclusion in Pharmacopoeias: Working towards the inclusion of this compound and its corresponding analytical methods in major pharmacopoeias to establish official quality standards.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Dihydroartemisinin impurity F in pharmaceutical formulations?

Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying impurity F. A validated method using a Waters Symmetry Shield RP18 column achieved baseline separation of impurity F from other structurally similar impurities, with linearity ranges of 0.0164–7.5057 μg/mL and recovery rates of 93.0–103.2% . For enhanced specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, particularly when analyzing complex matrices or co-eluting impurities .

Advanced: How can researchers resolve co-elution challenges between impurity F and structurally analogous degradation products?

Answer: Orthogonal analytical strategies, such as combining reverse-phase HPLC with hydrophilic interaction chromatography (HILIC), improve separation resolution. Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms impurity identity . Method validation should include forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess specificity .

Basic: What chromatographic conditions optimize impurity F detection?

Answer: A mobile phase of 0.1% phosphoric acid in water (pH 2.5) and acetonitrile (gradient elution) on a Waters Symmetry Shield RP18 column (4.6 × 250 mm, 5 μm) achieves optimal separation. Detection at 210 nm provides sufficient sensitivity for impurity F quantification . Column temperature should be maintained at 30°C to ensure retention time reproducibility .

Advanced: How do synthesis parameters influence impurity F formation during dihydroartemisinin production?

Answer: Orthogonal experimental design (e.g., varying reductant concentration, reaction time, and solvent volume) identifies critical process parameters. For example, reducing reaction time below 1.5 hours minimizes impurity F formation while maintaining dihydroartemisinin purity >99% . Impurity formation pathways should be mapped using kinetic studies and intermediate trapping techniques .

Basic: Why is controlling impurity F critical in antimalarial formulations?

Answer: Impurity F may compromise therapeutic efficacy by altering dihydroartemisinin’s pharmacokinetic profile. Studies show that even trace impurities can reduce artemisinin derivative bioavailability, contributing to parasitic resistance in Plasmodium falciparum . Regulatory guidelines mandate strict control (<0.15% w/w) to ensure patient safety and drug efficacy .

Advanced: How can researchers validate UV-based methods to avoid false-negative results for impurity F?

Answer: Hyphenated techniques like HPLC-DAD (diode array detection) confirm spectral purity of eluted peaks. For low-concentration impurities, spike recovery experiments in placebo matrices are essential. Cross-validation with LC-MS/MS ensures no co-elution with isobaric impurities . Method robustness should be tested across multiple column batches and instruments .

Basic: Which regulatory frameworks define acceptable limits for impurity F in active pharmaceutical ingredients (APIs)?

Answer: The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities. For dihydroartemisinin APIs, the European Medicines Agency (EMA) requires justification of impurity F levels through toxicological risk assessments, including in silico genotoxicity predictions and bacterial reverse mutation assays .

Advanced: How does impurity F’s crystallinity affect its detection in solid-state formulations?

Answer: Polymorphic variations in impurity F can alter solubility and chromatographic behavior. X-ray fluorescence (XRF) and X-ray diffraction (XRD) analyze impurity distribution in crystalline matrices, while differential scanning calorimetry (DSC) detects phase transitions that may impact quantification . Amorphous forms require sample preparation adjustments (e.g., sonication or derivatization) .

Basic: What sample preparation techniques maximize impurity F recovery from complex formulations?

Answer: Solid-phase extraction (SPE) with C18 cartridges effectively isolates impurity F from excipients. For lipid-based formulations, a methanol-water (70:30) extraction solvent achieves >95% recovery. Centrifugation at 10,000 rpm for 15 minutes removes particulate interference .

Advanced: Can computational modeling predict impurity F formation pathways during API synthesis?

Answer: Density functional theory (DFT) simulations model reaction intermediates and transition states to identify potential impurity formation routes. Coupled with high-performance liquid chromatography–mass spectrometry (HPLC-MS) data, these models optimize reaction conditions (e.g., pH, temperature) to suppress impurity generation .

Methodological Notes

  • Data Interpretation : Always cross-reference chromatographic data with orthogonal techniques (e.g., NMR for structural confirmation) to avoid misidentification .
  • Experimental Design : Use factorial or Box-Behnken designs to evaluate interactions between synthesis parameters and impurity levels .
  • Regulatory Compliance : Document method validation parameters (specificity, linearity, accuracy) per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.